2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol
Overview
Description
“2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol” is a chemical compound with the CAS Number: 692269-09-3. It has a molecular weight of 321.42 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C20H23N3O/c1-3-8-15-9-7-10-16 (19 (15)24)14-21-20-22-17-11-5-6-12-18 (17)23 (20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3, (H,21,22) .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
High-Performance Thermosets
Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups : Novel benzoxazine monomers containing allyl groups have been synthesized from phenol and Bisphenol A with allylamine and formaldehyde. These monomers undergo thermal cure, forming thermosets with excellent thermomechanical properties, higher glass transition temperatures (ca. 300 °C), and better thermal stability than corresponding polybenzoxazines without allyl groups. This suggests potential applications in creating materials with high thermal resistance and mechanical strength (Agag & Takeichi, 2003).
Antioxidant Activity
Synthesis and Comparative Evaluation of Antioxidant Activity for Derivatives of 2,6-Diisobornylphenol : Derivatives containing heterocyclic (1H-benzo[d]imidazol-1-yl)methyl substituents have been synthesized and evaluated for antioxidant activity using in vitro models. The activity of these derivatives may relate to a membrane stabilizing effect, indicating potential applications in protecting against oxidative stress (Buravlev, Shevchenko, & Kutchin, 2021).
Fluorescence Probes and Sensors
The Synthesis and Fluorescence Properties of a Zn~(2+) Fluorescent Probe : A fluorescent compound has been synthesized and shown to coordinate with Zn2+, resulting in strong fluorescence. This indicates its potential as a fluorescent probe for zinc, useful in bioimaging or sensing applications (Wen-yao, 2012).
A Highly Selective and Biocompatible Chemosensor for Sensitive Detection of Zinc(II) : A compound synthesized via Schiff-base condensation shows selective fluorescence sensing for Zn2+ ions, with potential applications in bioimaging and studying biological processes involving zinc (Dey et al., 2016).
Corrosion Inhibition
Electrochemical, Thermodynamic, and Quantum Chemical Studies of Synthesized Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole derivatives have been studied for their inhibitory action against corrosion of steel in acidic solutions. These findings suggest potential applications in industrial settings to protect metals against corrosion (Yadav et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-prop-2-enyl-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-8-15-9-7-10-16(19(15)24)14-21-20-22-17-11-5-6-12-18(17)23(20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHWEWJDCFGRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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